2-(1-Ethylpropylamino)-propionitrile
Description
2-(1-Ethylpropylamino)-propionitrile is a nitrile derivative featuring a branched alkylamino substituent at the 2-position of the propionitrile backbone. This functionalization likely influences its solubility, reactivity, and applications in pharmaceutical or fine chemical synthesis .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-(pentan-3-ylamino)propanenitrile |
InChI |
InChI=1S/C8H16N2/c1-4-8(5-2)10-7(3)6-9/h7-8,10H,4-5H2,1-3H3 |
InChI Key |
MJMLMGXQDYDTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally or functionally related to 2-(1-Ethylpropylamino)-propionitrile:
Key Observations:
- Propionitrile (C₃H₅N) serves as the parent compound.
- 2-(3-Benzoylphenyl)propionitrile has a bulky aromatic substituent, making it more lipophilic and less water-soluble than the target compound. Its high purity (>99%) and pharmaceutical applications contrast with the target compound’s likely role as a synthetic intermediate .
- (±)-3-[(α-Methylphenylethyl)amino]propionitrile shares the nitrile-amino motif but differs in substituent rigidity. The aromatic group may confer distinct electronic effects (e.g., resonance stabilization) absent in the target’s aliphatic branched chain .
- Thiourea derivatives (e.g., compounds 1c–1i in ) replace the nitrile with a thiourea (-NH-CS-NH-) group. This substitution increases polarity and hydrogen-bonding capacity, making them more suitable for enantioselective catalysis or chiral resolution compared to nitriles .
Physical and Chemical Properties
| Property | This compound | Propionitrile | 2-(3-Benzoylphenyl)propionitrile |
|---|---|---|---|
| Boiling Point | ~200–220°C (estimated) | 97°C | >250°C (estimated) |
| Water Solubility | Moderate (polar aprotic solvents) | 100 g/L | Low (lipophilic) |
| Reactivity | Base-catalyzed hydrolysis to amides | High volatility, toxic | Stable, used in pharmaceuticals |
| Toxicity (LD₅₀) | Likely lower than propionitrile | 39 mg/kg (rat) | Not reported |
- Propionitrile is highly toxic (LD₅₀ = 39 mg/kg in rats) and volatile (flash point = 9°C). The target compound’s branched alkylamino group may reduce volatility but retain acute toxicity .
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